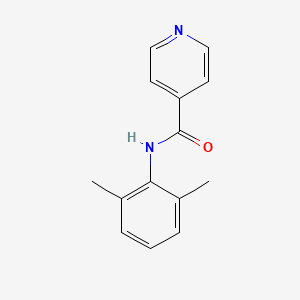
N-(2,6-dimethylphenyl)pyridine-4-carboxamide
Descripción general
Descripción
N-(2,6-dimethylphenyl)pyridine-4-carboxamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. DMXAA was initially discovered in the 1980s and has since been the subject of numerous scientific studies exploring its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Mecanismo De Acción
N-(2,6-dimethylphenyl)pyridine-4-carboxamide works by inducing the production of cytokines, which are signaling molecules that play a key role in the immune response. Specifically, N-(2,6-dimethylphenyl)pyridine-4-carboxamide activates the STING (Stimulator of Interferon Genes) pathway, which leads to the production of type I interferons and other cytokines that activate immune cells and promote tumor cell death.
Biochemical and Physiological Effects:
N-(2,6-dimethylphenyl)pyridine-4-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to inducing cytokine production, N-(2,6-dimethylphenyl)pyridine-4-carboxamide also inhibits the growth of new blood vessels (angiogenesis) that are necessary for tumor growth. N-(2,6-dimethylphenyl)pyridine-4-carboxamide has also been shown to increase the activity of natural killer cells, which are immune cells that play a key role in tumor surveillance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,6-dimethylphenyl)pyridine-4-carboxamide has several advantages as a research tool. It is relatively easy to synthesize and is stable under normal laboratory conditions. N-(2,6-dimethylphenyl)pyridine-4-carboxamide has also been extensively studied, with a large body of literature available on its synthesis, mechanism of action, and potential therapeutic applications. However, N-(2,6-dimethylphenyl)pyridine-4-carboxamide has some limitations as a research tool. It can be difficult to work with in vivo due to its poor solubility, and its mechanism of action is complex and not fully understood.
Direcciones Futuras
There are several future directions for research on N-(2,6-dimethylphenyl)pyridine-4-carboxamide. One area of interest is the development of more effective delivery methods to improve its solubility and bioavailability in vivo. Another area of interest is the identification of biomarkers that can be used to predict which patients are most likely to respond to N-(2,6-dimethylphenyl)pyridine-4-carboxamide treatment. Additionally, there is ongoing research to identify new compounds that can activate the STING pathway and have similar anti-tumor effects as N-(2,6-dimethylphenyl)pyridine-4-carboxamide.
Aplicaciones Científicas De Investigación
N-(2,6-dimethylphenyl)pyridine-4-carboxamide has been extensively studied for its potential use as an anti-cancer agent. In preclinical studies, N-(2,6-dimethylphenyl)pyridine-4-carboxamide has been shown to induce tumor regression in a variety of cancer models, including melanoma, lung cancer, and breast cancer. N-(2,6-dimethylphenyl)pyridine-4-carboxamide has also been investigated as a potential anti-viral agent, with promising results in animal models of viral infections.
Propiedades
IUPAC Name |
N-(2,6-dimethylphenyl)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-10-4-3-5-11(2)13(10)16-14(17)12-6-8-15-9-7-12/h3-9H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCJRDMVAATRMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylphenyl)pyridine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



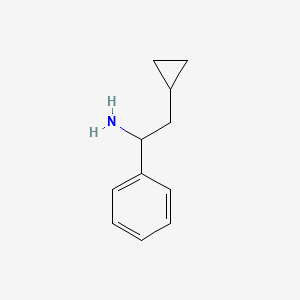


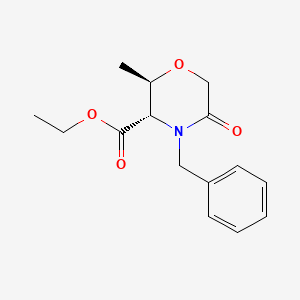
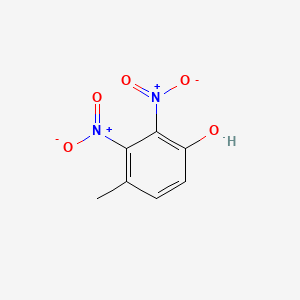

![5-Nitro-2-[(oxiran-2-yl)methoxy]phenol](/img/structure/B3278774.png)

![Disodium 3-[[5-chloro-2-(phenylmethoxy)phenyl]azo]-4-hydroxy-5-[[(p-tolyl)sulphonyl]amino]naphthalene-2,7-disulphonate](/img/structure/B3278782.png)

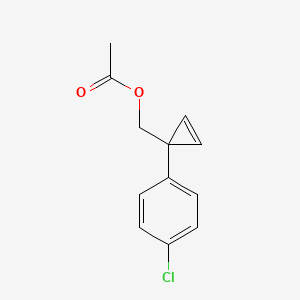
![3-cyclopropyl-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B3278813.png)

